alpha-Boswellic acid
Overview
Description
Alpha-Boswellic acid is an orally active pentacyclic triterpenoid compound that can be extracted from frankincense . It is a biologically active constituent of Boswellia serrata, known for its anti-inflammatory activity . It is a major component of the resin of Boswellia serrata, making up about 30% of the resin .
Synthesis Analysis
Boswellic acids, including alpha-Boswellic acid, are a series of pentacyclic terpenoid molecules produced by plants in the genus Boswellia . They appear in the resin of the plant that exudes them . The boswellic acids are organic acids, consisting of a pentacyclic triterpene, a carboxyl group, and at least one other functional group .Molecular Structure Analysis
Alpha-Boswellic acid has a molecular formula of C30H48O3 . It consists of a pentacyclic triterpene, a carboxyl group, and an additional hydroxyl group . The molecular weight is 456.700 Da .Chemical Reactions Analysis
Boswellic acids, including alpha-Boswellic acid, are non-volatile and too large to come over in the steam distillation process . The essential oil is composed mainly of the much lighter monoterpene and sesquiterpene molecules with small amounts of diterpenoid components being the upper limit in terms of molecular weight .Physical And Chemical Properties Analysis
Alpha-Boswellic acid has a density of 1.1±0.1 g/cm3, a boiling point of 552.7±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.4 mmHg at 25°C . It has a molar refractivity of 133.6±0.4 cm3 and a polar surface area of 58 Å2 .Scientific Research Applications
Bioavailability and Pharmacokinetics
Research has shown that the bioavailability of distinct boswellic acids, including alpha-Boswellic acid, is significantly influenced by food intake. A study by Sterk et al. (2004) found that the plasma levels of alpha-Boswellic acid were only detectable when administered with a high-fat meal, highlighting the importance of food intake on the pharmacokinetic profile of Boswellic acids (Sterk, Büchele & Simmet, 2004).
Anti-Inflammatory Activities
Alpha-Boswellic acid is noted for its anti-inflammatory properties. A study by Banno et al. (2006) demonstrated that alpha-boswellic acids, extracted from the resin of Boswellia carteri, exhibited marked anti-inflammatory activity, highlighting their therapeutic potential in treating inflammatory diseases (Banno, Akihisa, Yasukawa, Tokuda, Tabata, Nakamura, Nishimura, Kimura & Suzuki, 2006).
Antitumor Activity
The antitumor efficacy of alpha-Boswellic acid against triple-negative breast cancer cells was investigated by Schmiech et al. (2021). Their findings provided insights into the structure-activity relationship of boswellic acids and supported their potential use in anti-inflammatory and antitumor drugs (Schmiech, Ulrich, Lang, Büchele, Paetz, St‐Gelais, Syrovets & Simmet, 2021).
Topical Application and Inflammatory Disorders
Singh et al. (2008) reported that boswellic acids, including alpha-Boswellic acid, are effective through topical application in various inflammatory disorders. This study demonstrated the effectiveness of topical application compared to systemic routes (Singh, Khajuria, Taneja, Johri, Singh & Qazi, 2008).
Potential in Chronic Diseases
A comprehensive review by Roy et al. (2019) discussed the diverse pharmacological uses of Boswellic acids, including alpha-Boswellic acid, against chronic diseases such as arthritis, diabetes, asthma, cancer, and neurological disorders. The review also highlighted the pharmacokinetic challenges associated with these compounds (Roy, Parama, Banik, Bordoloi, Devi, Thakur, Padmavathi, Shakibaei, Fan, Sethi & Kunnumakkara, 2019).
Safety And Hazards
Future Directions
Nanoparticle formation represents an important approach to improve the valuable therapeutic effects of boswellic acids . Novel drug delivery systems enhance the biological effects and pharmacokinetics properties of boswellic acids . Therefore, nanoparticle formation represents an important approach to improve the valuable therapeutic effects of boswellic acids .
properties
IUPAC Name |
(3R,4R,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-15-26(3)16-17-28(5)19(20(26)18-25)8-9-21-27(4)12-11-23(31)30(7,24(32)33)22(27)10-13-29(21,28)6/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21+,22+,23+,26+,27+,28+,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXULBWGROURAF-IKNLXHIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]1CC(CC2)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Boswellic acid | |
CAS RN |
471-66-9 | |
Record name | alpha-Boswellic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=471-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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